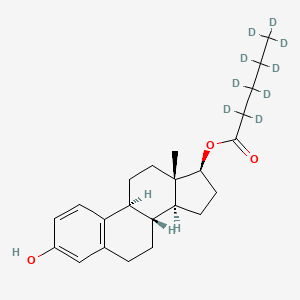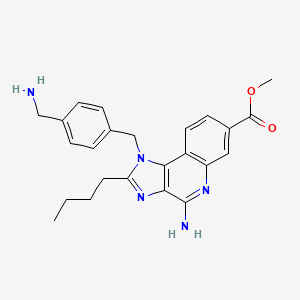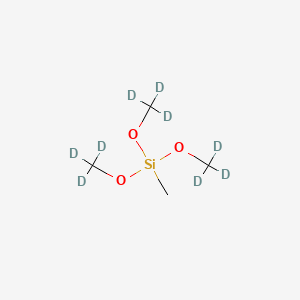
Fenoxycarb-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fenoxycarb-13C6 is a stable isotope-labeled version of fenoxycarb, a carbamate insect growth regulator. Fenoxycarb is known for its role as a juvenile hormone agonist, which means it mimics the action of natural juvenile hormones in insects, disrupting their growth and development . The incorporation of carbon-13 isotopes into fenoxycarb allows for detailed studies in various scientific fields, including pharmacokinetics and metabolic profiling.
準備方法
The synthesis of Fenoxycarb-13C6 involves the incorporation of carbon-13 isotopes into the fenoxycarb molecule. This process typically requires specialized reagents and conditions to ensure the stable incorporation of the isotopes. The industrial production of this compound follows similar synthetic routes as fenoxycarb but with the addition of carbon-13 labeled precursors . The exact synthetic routes and reaction conditions are proprietary and may vary between manufacturers.
化学反応の分析
Fenoxycarb-13C6, like its unlabeled counterpart, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fenoxycarb can lead to the formation of phenolic compounds, while reduction can yield amine derivatives .
科学的研究の応用
Fenoxycarb-13C6 has a wide range of scientific research applications. In chemistry, it is used as a tracer for studying reaction mechanisms and metabolic pathways . In biology, it helps in understanding the effects of juvenile hormone analogs on insect development and behavior . In medicine, this compound is used in pharmacokinetic studies to track the distribution and metabolism of fenoxycarb in the body . Industrially, it is employed in the development of new insecticides and pest control strategies .
作用機序
Fenoxycarb-13C6 exerts its effects by mimicking the action of natural juvenile hormones in insects. It binds to juvenile hormone receptors, disrupting the normal hormonal balance and preventing the insects from reaching maturity . This leads to the inhibition of metamorphosis and reproduction, effectively controlling insect populations. The molecular targets involved include juvenile hormone receptors and associated signaling pathways.
類似化合物との比較
Fenoxycarb-13C6 is unique due to its stable isotope labeling, which allows for detailed studies that are not possible with unlabeled compounds. Similar compounds include other juvenile hormone analogs like methoprene and pyriproxyfen. While these compounds also act as juvenile hormone agonists, this compound’s isotope labeling provides additional insights into its pharmacokinetics and metabolic profiles.
特性
分子式 |
C17H19NO4 |
|---|---|
分子量 |
307.29 g/mol |
IUPAC名 |
ethyl N-[2-[4-((1,2,3,4,5,6-13C6)cyclohexatrienyloxy)phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)/i3+1,4+1,5+1,6+1,7+1,15+1 |
InChIキー |
HJUFTIJOISQSKQ-GPRCWHICSA-N |
異性体SMILES |
CCOC(=O)NCCOC1=CC=C(C=C1)O[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 |
正規SMILES |
CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


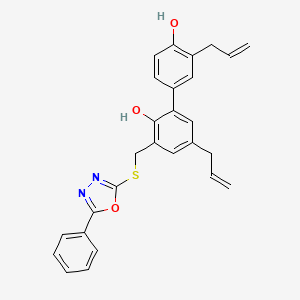
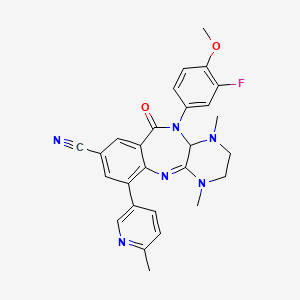
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
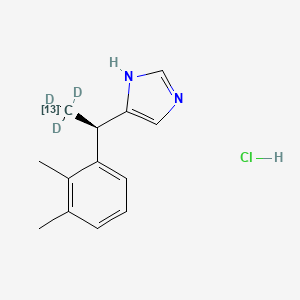
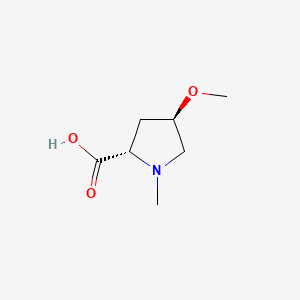
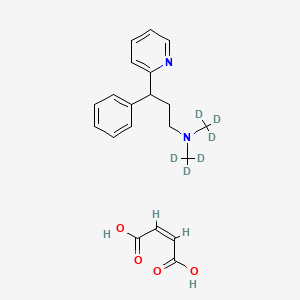
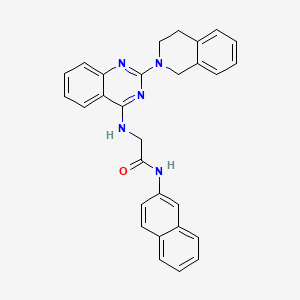

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
